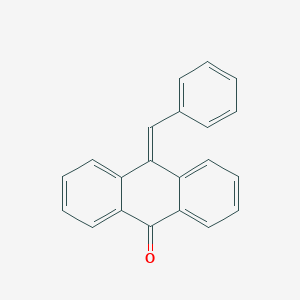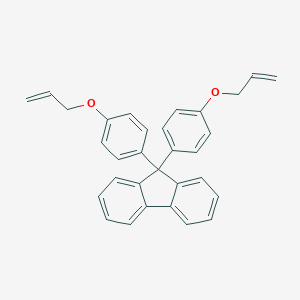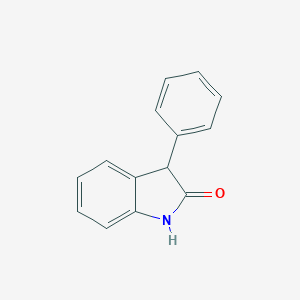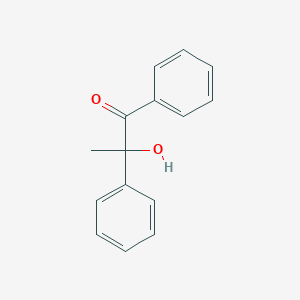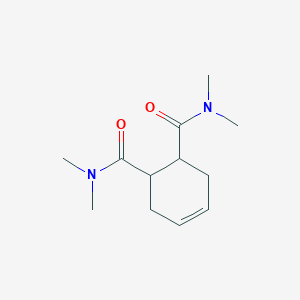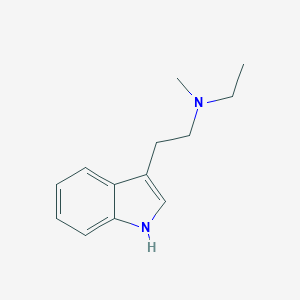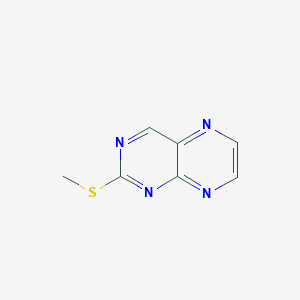
Pteridine, 2-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pteridine, 2-(methylthio)- is a chemical compound that belongs to the class of pteridines. It is a yellow crystalline powder that is soluble in water and ethanol. Pteridines are a class of heterocyclic compounds that are widely distributed in nature and have various biological functions. Pteridine, 2-(methylthio)- is a derivative of pteridine that has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of pteridine, 2-(methylthio)- is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. Pteridine, 2-(methylthio)- has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Effets Biochimiques Et Physiologiques
Pteridine, 2-(methylthio)- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to prevent oxidative damage to cells and tissues. Pteridine, 2-(methylthio)- has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, pteridine, 2-(methylthio)- has been shown to have antitumor properties, which can help to prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Pteridine, 2-(methylthio)- has several advantages for lab experiments. It is easy to synthesize and is readily available in high purity. Pteridine, 2-(methylthio)- is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, one limitation of pteridine, 2-(methylthio)- is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of pteridine, 2-(methylthio)-. One area of research is the development of new synthetic methods for pteridine, 2-(methylthio)- and its derivatives. Another area of research is the investigation of the mechanism of action of pteridine, 2-(methylthio)- and its potential therapeutic applications. Additionally, the development of new drug delivery systems for pteridine, 2-(methylthio)- could improve its bioavailability and efficacy. Finally, the investigation of the pharmacokinetics and pharmacodynamics of pteridine, 2-(methylthio)- could provide valuable information for its clinical development.
Méthodes De Synthèse
The synthesis of pteridine, 2-(methylthio)- involves the reaction of 2-amino-4-methylthiopyrimidine with formic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained in high yield. The chemical structure of pteridine, 2-(methylthio)- has been confirmed by various spectroscopic techniques, including NMR and IR spectroscopy.
Applications De Recherche Scientifique
Pteridine, 2-(methylthio)- has been studied extensively for its scientific research applications. It has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. Pteridine, 2-(methylthio)- has also been studied as a potential therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
2-methylsulfanylpteridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c1-12-7-10-4-5-6(11-7)9-3-2-8-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTLWEUAGAFRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NC=CN=C2C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356456 |
Source


|
| Record name | Pteridine, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pteridine, 2-(methylthio)- | |
CAS RN |
16878-77-6 |
Source


|
| Record name | Pteridine, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide](/img/structure/B189290.png)
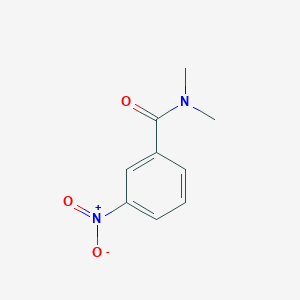

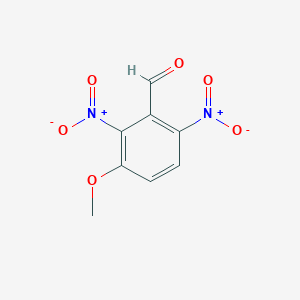
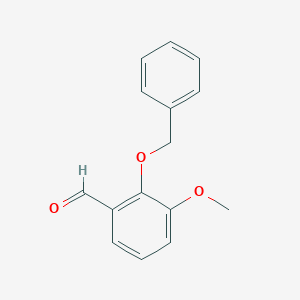
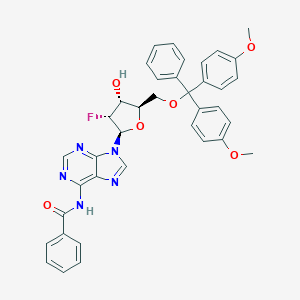
![1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone](/img/structure/B189299.png)
